![molecular formula C6H7NO B13048278 (1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one](/img/structure/B13048278.png)
(1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S)-5-azatricyclo[31101,3]heptan-6-one is a unique bicyclic compound characterized by its rigid structure and nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a cycloaddition reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require a catalyst, such as a Lewis acid, and may be conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
(1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as high strength and thermal stability.
Mécanisme D'action
The mechanism of action of (1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid structure of the compound allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazoles: These compounds have a similar nitrogen-containing ring structure and are used in various applications, including pharmaceuticals and materials science.
1,2,4-Triazoles: These compounds also contain a nitrogen ring and are known for their biological activity, including antifungal and anticancer properties.
Triazolothiadiazines: These compounds combine triazole and thiadiazine rings and are studied for their potential therapeutic applications.
Uniqueness
(1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one is unique due to its rigid bicyclic structure, which imparts specific chemical and physical properties. This rigidity can enhance the compound’s stability and specificity in binding to molecular targets, making it a valuable scaffold for drug design and materials development.
Propriétés
Formule moléculaire |
C6H7NO |
|---|---|
Poids moléculaire |
109.13 g/mol |
Nom IUPAC |
(1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one |
InChI |
InChI=1S/C6H7NO/c8-5-6-1-4(6)2-7(5)3-6/h4H,1-3H2/t4-,6-/m1/s1 |
Clé InChI |
AQSQLILNEZCIOI-INEUFUBQSA-N |
SMILES isomérique |
C1[C@H]2[C@]13CN(C2)C3=O |
SMILES canonique |
C1C2C13CN(C2)C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


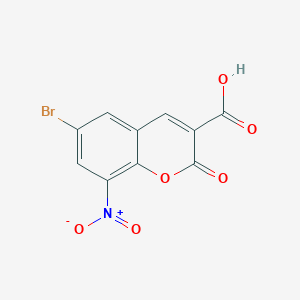
![6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine](/img/structure/B13048200.png)
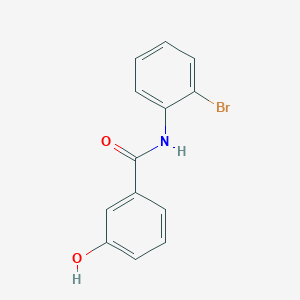
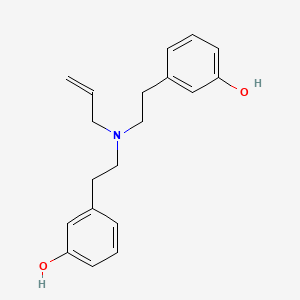
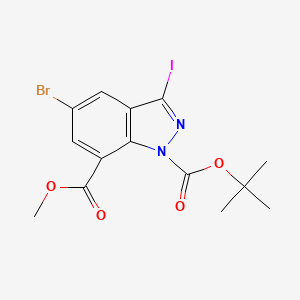
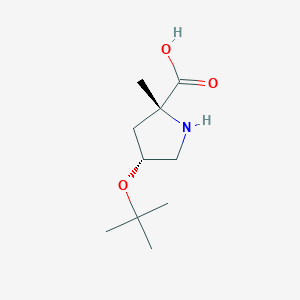
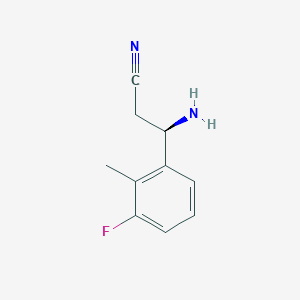
![1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B13048250.png)
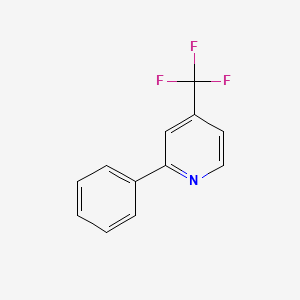
![N'-[(4-methoxybenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13048268.png)

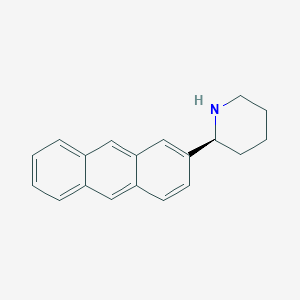

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hcl](/img/structure/B13048285.png)
